molecular formula C6H6N4S B12425014 6-Methylmercaptopurine-13C,d3

6-Methylmercaptopurine-13C,d3

Cat. No.: B12425014
M. Wt: 170.22 g/mol
InChI Key: UIJIQXGRFSPYQW-KQORAOOSSA-N
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Description

6-Methylmercaptopurine-13C,d3 is a stable isotope-labeled compound. It is a derivative of 6-Methylmercaptopurine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylmercaptopurine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 6-Methylmercaptopurine moleculeThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methylmercaptopurine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted purines. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .

Scientific Research Applications

6-Methylmercaptopurine-13C,d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Methylmercaptopurine-13C,d3 involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is achieved through the competition with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound ultimately disrupts DNA and RNA synthesis, leading to cell death .

Comparison with Similar Compounds

6-Methylmercaptopurine-13C,d3 is unique due to its isotopic labeling, which allows for precise quantitation and tracking in various research applications. Similar compounds include:

These comparisons highlight the uniqueness of this compound in its ability to provide detailed insights into metabolic processes and drug development.

Properties

Molecular Formula

C6H6N4S

Molecular Weight

170.22 g/mol

IUPAC Name

6-(trideuterio(113C)methylsulfanyl)-7H-purine

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1+1D3

InChI Key

UIJIQXGRFSPYQW-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])SC1=NC=NC2=C1NC=N2

Canonical SMILES

CSC1=NC=NC2=C1NC=N2

Origin of Product

United States

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